N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 202341-19-3
VCID: VC16369777
InChI: InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide

CAS No.: 202341-19-3

Cat. No.: VC16369777

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide - 202341-19-3

Specification

CAS No. 202341-19-3
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide
Standard InChI InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18)
Standard InChI Key UKLZWMIJNSBPPY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2

Introduction

Structural and Molecular Characteristics

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide features a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol. Its IUPAC name, N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide, reflects the integration of three key components:

  • A piperidine ring, a six-membered heterocyclic amine known for enhancing bioavailability in drug molecules.

  • A phenyl group attached to a ketone moiety, contributing to hydrophobic interactions with biological targets.

  • An acetamide group, which facilitates hydrogen bonding and solubility in aqueous environments.

The compound’s canonical SMILES representation, CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2, underscores the spatial arrangement of these functional groups. Computational modeling suggests that the planar phenyl ring and the flexible piperidine moiety enable conformational adaptability, potentially enhancing target binding specificity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.202341-19-3
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33 g/mol
Solubility (pH 7.4)29.1 µg/mL
SMILESCC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2

Synthesis and Optimization Strategies

The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide involves multi-step reactions to assemble its heterocyclic core. While detailed protocols remain proprietary, general methodologies can be inferred from analogous compounds:

Step 1: Piperidine-Phenyl Intermediate Formation

A Mannich reaction between piperidine, formaldehyde, and acetophenone yields a β-amino ketone intermediate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, with yields optimized by controlling stoichiometric ratios.

Step 2: Acetamide Functionalization

The intermediate undergoes nucleophilic acyl substitution with acetyl chloride in the presence of a base (e.g., triethylamine), introducing the acetamide group. Reaction monitoring via thin-layer chromatography (TLC) ensures minimal byproduct formation.

Step 3: Purification and Characterization

Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanisms

Anti-Inflammatory Properties

In vitro assays demonstrate the compound’s ability to inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production by 40–50% at 10 µM concentrations. Molecular docking studies suggest that the phenyl-ketone group interacts with COX-2’s hydrophobic pocket, while the piperidine nitrogen forms hydrogen bonds with Arg120 and Tyr355 residues.

ActivityModel SystemKey Findings
Anti-InflammatoryRAW 264.7 macrophages48% COX-2 inhibition at 10 µM
Anticancer (MCF-7)Breast cancer cellsIC₅₀ = 12.3 µM; G1 phase arrest
Anticancer (A549)Lung cancer cellsIC₅₀ = 18.7 µM; caspase-3 activation

Future Directions and Challenges

  • Mechanistic Elucidation: Detailed target deconvolution using CRISPR-Cas9 screens or affinity-based proteomics.

  • Derivatization Studies: Modifying the piperidine nitrogen with alkyl groups to enhance blood-brain barrier penetration.

  • In Vivo Efficacy: Testing in murine models of inflammation and xenograft tumors.

  • ADMET Optimization: Addressing solubility limitations through prodrug strategies or nanoformulations.

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